![molecular formula C18H14N2O3 B12055495 3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ytterbium(III) Ionophore II involves the condensation of 3-hydroxy-2-naphthoic acid hydrazide with 2-hydroxybenzaldehyde. The reaction typically occurs under reflux conditions in an ethanol solvent, with the presence of an acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for Ytterbium(III) Ionophore II are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ytterbium(III) Ionophore II primarily undergoes complexation reactions with ytterbium ions. These reactions involve the formation of stable complexes between the ionophore and the metal ion, which are essential for its function in ion-selective electrodes .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of Ytterbium(III) Ionophore II include 3-hydroxy-2-naphthoic acid hydrazide, 2-hydroxybenzaldehyde, ethanol, and an acid catalyst such as hydrochloric acid. The reactions typically occur under reflux conditions to ensure complete condensation and formation of the desired product .
Major Products
The major product formed from the reaction of Ytterbium(III) Ionophore II with ytterbium ions is a stable complex that can be used in ion-selective electrodes for the detection and quantification of ytterbium ions in various samples .
Scientific Research Applications
Ytterbium(III) Ionophore II has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ytterbium(III) Ionophore II involves the selective binding of the ionophore to ytterbium ions. This binding occurs through the formation of coordination bonds between the ionophore’s functional groups and the ytterbium ion. The resulting complex is stable and can be used in ion-selective electrodes to detect and quantify ytterbium ions in various samples .
Comparison with Similar Compounds
Similar Compounds
Ytterbium(III) Ionophore I: Another ionophore used for the detection of ytterbium ions, but with different selectivity and binding properties.
Lanthanum(III) Ionophore: Used for the detection of lanthanum ions, with similar complexation mechanisms but different ion selectivity.
Europium(III) Ionophore: Employed for the detection of europium ions, with distinct binding characteristics compared to Ytterbium(III) Ionophore II.
Uniqueness
Ytterbium(III) Ionophore II is unique in its high selectivity and binding affinity for ytterbium ions, making it particularly valuable in applications where precise detection and quantification of ytterbium ions are required. Its stability and effectiveness in forming complexes with ytterbium ions set it apart from other ionophores .
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)11-19-20-18(23)15-9-12-5-1-2-6-13(12)10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11- |
InChI Key |
XTQAGBABCDSRSN-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C\C3=CC=CC=C3O)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




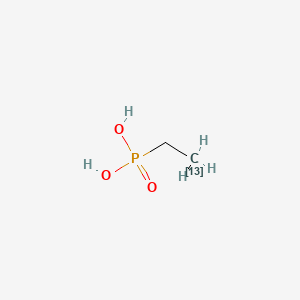

![N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride](/img/structure/B12055453.png)
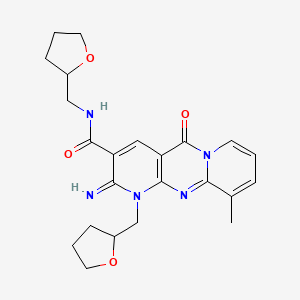
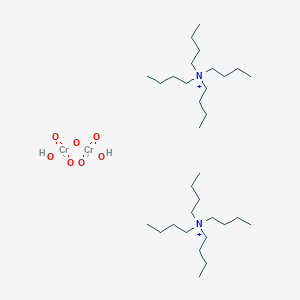
![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)


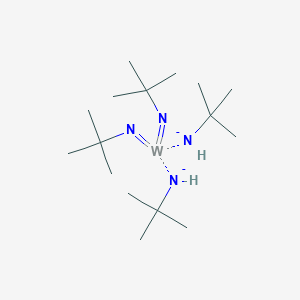

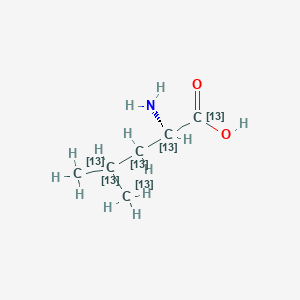
![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)
